N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide is a heterocyclic compound that features a thiazolo-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide typically involves the cyclization of appropriate precursors under specific conditions One common method involves the reaction of 2-aminopyridine with a thioamide derivative, followed by cyclization to form the thiazolo-pyridine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide involves its interaction with specific molecular targets. The thiazolo-pyridine core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
- N-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3-(4-nitro-1H-pyrazol-1-yl)propanamide
Uniqueness
N-{4H,5H,6H,7H-[1,3]thiazolo[5,4-b]pyridin-2-yl}propanamide is unique due to its specific structural features and the presence of the propanamide group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C9H13N3OS |
---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-b]pyridin-2-yl)propanamide |
InChI |
InChI=1S/C9H13N3OS/c1-2-7(13)12-9-11-6-4-3-5-10-8(6)14-9/h10H,2-5H2,1H3,(H,11,12,13) |
InChI Key |
BEUDWDQLUAVWRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NC2=C(S1)NCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.